N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromophenyl group, a methoxyethoxy group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylamine, 2-(2-methoxyethoxy)pyridine, and a carboxylating agent.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and specific temperature and pressure settings to facilitate the reaction.
Purification: After the reaction is complete, the product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its biological activity, including its potential as a pharmaceutical agent or as a probe in biochemical assays.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
- N-(4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
- N-(4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Uniqueness
N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is unique due to the presence of the bromine atom in the phenyl ring, which can influence its reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-4-2-12(16)3-5-13/h2-7,10H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQBKKBHIGXSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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